4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid
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Overview
Description
4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is particularly interesting because it contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) protection are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation or modification.
Mode of Action
Boc-protected amino acids, like this compound, are typically used to prevent unwanted side reactions during peptide synthesis . The Boc group shields the reactive amine group, allowing for selective reactions to occur at other sites on the molecule . Once the desired reactions have taken place, the Boc group can be removed using strong acids .
Biochemical Pathways
Given its potential use in peptide synthesis, it may influence pathways involving protein synthesis or modification .
Pharmacokinetics
As a Boc-protected amino acid, its bioavailability would likely be influenced by factors such as its degree of solubility, stability under physiological conditions, and susceptibility to metabolic enzymes .
Result of Action
As a boc-protected amino acid, it could potentially be used to control the structure and function of synthesized peptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, temperature and solvent conditions can impact the compound’s stability and the rate of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid typically involves the protection of the amino group of indole-3-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amino group.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid in dichloromethane.
Major Products:
Oxidation: Various oxidized indole derivatives.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of various fine chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
- 4-[(tert-Butoxycarbonyl)amino]benzoic acid
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid
- 4-[(tert-Butoxycarbonyl)amino]butanoic acid
Uniqueness: 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid is unique due to its indole core, which imparts specific biological activities and chemical reactivity. The presence of the Boc group further enhances its utility in organic synthesis by providing a stable, yet easily removable, protecting group for the amino functionality.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-10-6-4-5-9-11(10)8(7-15-9)12(17)18/h4-7,15H,1-3H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNHICJNKZTOJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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